Copper chlorophyllin A
Overview
Description
Copper chlorophyllin A is a semi-synthetic derivative of chlorophyll, the green pigment found in plants and algae. It is a water-soluble compound formed by replacing the magnesium ion in chlorophyll with a copper ion. This modification enhances its stability and solubility, making it useful in various applications, including as a food additive and in alternative medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of copper chlorophyllin A involves several steps:
Extraction of Chlorophyll: Chlorophyll is extracted from plant sources such as alfalfa using solvents like acetone, ethanol, and hexane.
Saponification: The extracted chlorophyll undergoes saponification by adding an alkali, such as sodium hydroxide, which removes the methyl and phytol ester groups
Copper Substitution: The saponified chlorophyll is then treated with copper sulfate to replace the magnesium ion with a copper ion
Purification: The resulting copper chlorophyllin is purified through filtration and drying processes
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high production efficiency, environmental protection, and cost reduction. The use of high-speed centrifuges and hollow fiber membranes for filtration are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Copper chlorophyllin A undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, which may alter its structure and properties.
Reduction: Reduction reactions can also occur, affecting the copper ion within the molecule.
Substitution: The compound can participate in substitution reactions, where other ions or molecules replace the copper ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Copper sulfate is commonly used for the initial substitution of magnesium with copper
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives of copper chlorophyllin .
Scientific Research Applications
Copper chlorophyllin A has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in polymerization reactions and as a green pigment in various chemical processes.
Medicine: It has potential therapeutic applications, including as an internal deodorant, wound healing agent, and in cancer prevention
Industry: The compound is used as a color additive in food products, cosmetics, and pharmaceuticals.
Mechanism of Action
Copper chlorophyllin A exerts its effects through several mechanisms:
Antioxidant Activity: It acts as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress.
Metal Binding: The copper ion in the molecule can form tight complexes with various chemicals, potentially blocking carcinogenic effects.
Gene Regulation: It can modulate the expression of genes involved in oxidative stress response and cellular growth.
Comparison with Similar Compounds
Chlorophyll a: The natural form of chlorophyll with magnesium as the central ion.
Chlorophyll b: Another natural form of chlorophyll with a slightly different structure.
Copper chlorophyll b: A similar compound where the magnesium ion in chlorophyll b is replaced with copper.
Uniqueness: Copper chlorophyllin A is unique due to its enhanced stability and solubility compared to natural chlorophylls. Its ability to form stable complexes with various chemicals and its wide range of applications in different fields make it a valuable compound .
Properties
IUPAC Name |
copper;[(17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-18,24-dihydro-17H-porphyrin-2-ylidene]methanediolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Cu/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21,37,43-44H,1,8-11H2,2-6H3,(H,39,40)(H,41,42);/q;+2/p-2/t17-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWOHWBPKWVAAB-PVMVIUQGSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4[C@H]([C@@H](C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34CuN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019293 | |
Record name | Copper chlorophyllin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26317-27-1 | |
Record name | Copper chlorophyllin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihydrogen (2S-trans)-[18-carboxy-20-(carboxymethyl)-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionato(5-)-N21,N22,N23,N24]cuprate(3-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COPPER CHLOROPHYLLIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7D7N8KA5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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